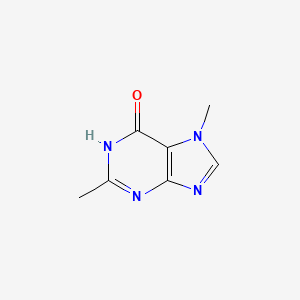

2,7-Dimethyl-1H-purin-6(7H)-one

Description

Contextualization within the Purine (B94841) Scaffold

Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. This fundamental structure is the backbone of numerous essential biomolecules, including the nucleobases adenine (B156593) and guanine, which are fundamental components of DNA and RNA. The purine scaffold is also central to the structure of other vital molecules such as ATP, a primary energy carrier in cells, and coenzymes like NAD and FAD.

The versatility of the purine ring system, with its multiple sites for substitution, has made it a "privileged scaffold" in medicinal chemistry. rsc.org This means that compounds containing a purine core have a high potential for biological activity, and slight modifications to the scaffold can lead to a wide range of pharmacological effects. rsc.orgresearchgate.net Purine derivatives have been successfully developed into drugs for a variety of conditions, including cancer, viral infections, and inflammatory diseases. rsc.orgnih.gov

Specificity of 2,7-Dimethyl-1H-purin-6(7H)-one Nomenclature and Structural Class

The nomenclature of This compound provides a clear blueprint of its molecular architecture. The name indicates a purine core with a ketone group (=O) at the 6th position and methyl groups (-CH3) attached to the nitrogen atoms at the 2nd and 7th positions. The "(1H, 7H)" notation specifies the location of the hydrogen atoms on the purine ring system.

This compound can also be referred to by the synonym 2,7-dimethylhypoxanthine . Hypoxanthine (B114508) is a naturally occurring purine derivative that differs from adenine in that it has a carbonyl group at the C6 position instead of an amino group. Therefore, 2,7-dimethylhypoxanthine is a derivative of hypoxanthine with two additional methyl groups.

Despite its well-defined structure, detailed scientific literature on the specific synthesis, chemical properties, and biological activity of this compound is scarce. It is commercially available from some chemical suppliers, which suggests its use in specific, albeit not widely published, research or as a building block for more complex molecules. sigmaaldrich.com

The table below summarizes the basic identification details for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonym | 2,7-dimethylhypoxanthine |

| Molecular Formula | C₇H₈N₄O |

| Molecular Weight | 164.17 g/mol |

| CAS Number | 1713477-43-0 |

Properties

Molecular Formula |

C7H8N4O |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

2,7-dimethyl-1H-purin-6-one |

InChI |

InChI=1S/C7H8N4O/c1-4-9-6-5(7(12)10-4)11(2)3-8-6/h3H,1-2H3,(H,9,10,12) |

InChI Key |

HODYANVTVAIKNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C(=O)N1)N(C=N2)C |

Origin of Product |

United States |

Synthetic Strategies for 2,7 Dimethyl 1h Purin 6 7h One and Its Analogues

Methodologies for Purin-6(7H)-one Core Construction

The foundational step in synthesizing complex purine (B94841) derivatives is the construction of the core heterocyclic system. The most widely utilized and versatile method for this is the Traube purine synthesis. thieme-connect.de This classical approach involves building the imidazole (B134444) ring onto a pre-existing, appropriately substituted pyrimidine (B1678525) precursor. thieme-connect.deresearchgate.net

Typically, the synthesis starts with a 4,5-diaminopyrimidine. For the synthesis of a purin-6(7H)-one (hypoxanthine) core, a 4,5-diamino-6-hydroxypyrimidine (B30909) is often used. scribd.com The crucial step involves cyclization with a one-carbon reagent, such as formic acid or its derivatives, which bridges the two amino groups at the C4 and C5 positions of the pyrimidine to form the fused imidazole ring. thieme-connect.describd.com While classic, the Traube synthesis remains a powerful method for accessing a wide variety of purine cores, including those that can be later functionalized to yield the target compound. scribd.comscribd.com Alternative strategies include building the pyrimidine ring onto a substituted imidazole, a method that mirrors the biosynthetic pathway of purines. thieme-connect.de

Regioselective Methylation and Functionalization of the Purine Nucleus

Once the purine core is established, the introduction of substituents at specific positions is a key challenge, particularly concerning regioselectivity on the nitrogen and carbon atoms of the rings.

Alkylation Reactions (e.g., N-alkylation)

Direct alkylation of the purine ring is a primary method for introducing methyl groups, but it is often complicated by a lack of regioselectivity. Purines are ambident nucleophiles, and alkylation can lead to a mixture of products, most commonly at the N7 and N9 positions. ub.edunih.gov The thermodynamically more stable N9-alkylated isomer often predominates, while the N7 isomer is typically the minor product. nih.govacs.org

To overcome this, various strategies have been developed to control the site of alkylation:

Kinetically vs. Thermodynamically Controlled Reactions: Fast reactions with highly reactive alkylating agents tend to favor the formation of the N9-alkylpurine. In contrast, reactions that require longer times or higher temperatures can lead to mixtures of N7 and N9 isomers. ub.edu

Catalyst-Controlled Regioselectivity: A significant breakthrough for achieving N7 selectivity involves the use of specific catalysts. One developed method uses a reaction of N-trimethylsilylated purines with a tert-alkyl halide, catalyzed by tin(IV) chloride (SnCl₄), to achieve direct and regioselective N7-alkylation under kinetically controlled conditions. nih.govacs.orgacs.orgnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically improve reaction times and yields for N-alkylation. Studies have shown that using tetrabutylammonium (B224687) hydroxide (B78521) as a base in acetonitrile (B52724) under microwave heating can lead to high regioselectivity for the N9-methylated isomer. ub.edu

Mitsunobu Reaction: The Mitsunobu reaction provides another route for N-alkylation, often using an alcohol as the alkylating agent. This method has been shown to produce N9 and N3 regioisomers, with the selectivity influenced by the electronic effects of substituents already on the purine ring. rsc.org

Introduction of Diverse Substituents via Coupling and Substitution Reactions

To install substituents onto the carbon framework of the purine nucleus (positions C2, C6, and C8), palladium-catalyzed cross-coupling reactions are a powerful and widely used methodology. nih.govwikipedia.org These reactions typically involve coupling an organometallic reagent with a halopurine (a purine bearing a halogen atom like chlorine, bromine, or iodine). wikipedia.orgnobelprize.org

The Suzuki-Miyaura coupling, which uses an organoboron reagent like a boronic acid, is particularly versatile due to the stability and commercial availability of the reagents and its tolerance of a wide range of functional groups. researchgate.netresearchgate.netlibretexts.orglibretexts.org

Key aspects of these reactions include:

Reactivity of Halopurines: The reactivity of the halogen substituent is crucial. For dihalopurines, such as 2,6-dichloropurine, cross-coupling reactions often proceed preferentially at the more reactive C6 position. researchgate.net The general order of reactivity for the halogen leaving group is I > Br > Cl. researchgate.net

Catalyst and Conditions: The choice of palladium catalyst, ligands, base, and solvent is critical for achieving high yields. For instance, the Suzuki coupling of resin-supported chloropyrimidines has been successfully performed using a Pd₂(dba)₃/P(t-Bu)₃ catalyst system with KF as the base in THF. nih.gov For 6-chloropurines, reactions with arylboronic acids can be conducted using catalysts like Pd(PPh₃)₄. researchgate.net

Direct C-H Functionalization: More recent advances include methods for the direct functionalization of C-H bonds, which avoids the need to pre-functionalize the purine with a halogen. mdpi.com For example, direct C8 cyanation of 6-chloropurines has been achieved, demonstrating high regioselectivity for the electron-rich imidazole part of the purine. mdpi.com

Advanced Synthetic Techniques for Derivatives

Beyond traditional methods, a range of advanced techniques allows for the synthesis of highly complex and uniquely functionalized purine analogues.

Photochemical Modifications

The use of light as a reagent offers a powerful tool for modifying purine rings with high spatiotemporal precision. researchgate.net Photochemical reactions can induce transformations that are often difficult to achieve through conventional thermal chemistry.

Photoalkylation: Purines in DNA have been shown to undergo alkylation upon irradiation with ultraviolet light. nih.gov Specific photochemical reactions have been developed for the alkylation of purine by reagents like 1-propylamine. researchgate.net More sophisticated methods involve the photogeneration of reactive intermediates, such as quinone methides, which can then selectively alkylate purines, with a preference for the N7 position of guanine. acs.org

Dual Photoredox/Metal Catalysis: A modern approach combines visible-light photoredox catalysis with nickel catalysis. acs.org This dual catalytic system can be used for decarboxylative coupling, for instance, allowing α-amino acids to be coupled to heterocyclic bases. The reaction proceeds via a single-electron transfer (SET) from a photocatalyst to generate a radical intermediate, which then engages in the nickel-catalyzed cross-coupling cycle. acs.org

Schiff Base Formation and Aza-Michael Additions

The introduction of nitrogen-containing functionalities and subsequent reactions provide pathways to diverse purine derivatives.

Schiff Base Formation: Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. wikipedia.orgnih.gov Purines containing a primary amino group (such as adenine (B156593) derivatives) or those that have been functionalized with a primary amine can readily form Schiff bases. nih.govreddit.com These reactions are often reversible and are fundamental in many biological processes involving enzymatic intermediates. wikipedia.orgyoutube.com The resulting imine bond can be stable or serve as an intermediate for further transformations, such as reduction to a secondary amine.

Aza-Michael Additions: The aza-Michael addition is a conjugate addition reaction where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound. acs.orgrsc.org The nitrogen atoms of the purine ring system can act as nucleophiles in this type of reaction. For example, adenine has been shown to undergo Michael-type additions. acs.org This reaction provides a powerful method for C-N bond formation, allowing for the attachment of various side chains to the purine core, and has been used in sequences that also involve Schiff base formation to build complex purine structures. rsc.org

Cyclocondensation Approaches

The construction of the purine ring system is a cornerstone of heterocyclic chemistry, with cyclocondensation reactions representing a primary and versatile strategy. These methods typically involve the formation of the purine's pyrimidine or imidazole ring onto a pre-existing corresponding imidazole or pyrimidine precursor, respectively. For N7-substituted purines such as 2,7-Dimethyl-1H-purin-6(7H)-one, regioselectivity is a key challenge, as direct alkylation of purine systems often yields a mixture of N7 and N9 isomers, with the N9 isomer usually being the thermodynamically favored product. nih.gov Cyclocondensation strategies can offer a high degree of regiocontrol by building the heterocyclic system in a stepwise manner.

One effective method for the regioselective synthesis of N7-substituted purines starts from appropriately substituted imidazole precursors. mdpi.com A notable approach describes the synthesis of 2,7-dimethyl-7H-purine (a close analogue and precursor) from 4-aminoimidazole-5-carbaldehyde oximes. mdpi.com This strategy leverages the Vicarious Nucleophilic Substitution of Hydrogen (VNS) to prepare the necessary imidazole intermediates. The cyclization of these intermediates to form the pyrimidine portion of the purine ring system is efficient and avoids the formation of isomeric mixtures. For example, the condensation of 4-amino-1-methyl-1H-imidazole-5-carbaldehyde oxime with an appropriate orthoester can lead to the formation of the desired N7-methylated purine core.

Another powerful cyclocondensation strategy involves the construction of the imidazole ring onto a pre-existing, suitably substituted pyrimidine. A regiospecific approach to creating N7-substituted purines has been developed using 5-amino-4,6-dichloropyrimidine (B16409) as a starting material. nih.gov This multi-step synthesis allows for the introduction of various substituents at the C6, N7, and C8 positions of the purine ring. The methodology involves the cyclization of substituted pyrimidine intermediates with reagents like carboxylic acids or aldehydes to form the fused imidazole ring, securing the N7 substitution pattern. nih.gov This route has been successfully applied to generate libraries of 6,7,8-trisubstituted purines. nih.gov

Solid-phase synthesis has also been employed to create N7-substituted purines regioselectively. colab.ws This traceless solid-phase route allows for the synthesis of diverse purines, including 8-azapurines, by building the imidazole ring on a polymer-supported pyrimidine. colab.ws

| Precursor Type | Key Intermediate | Cyclization Partner | Product Type | Reference |

|---|---|---|---|---|

| Imidazole | 4-Aminoimidazole-5-carbaldehyde oximes | Orthoesters | N7-Substituted purines | mdpi.com |

| Pyrimidine | 5-Amino-4,6-dichloropyrimidine derivatives | Carboxylic acids or Aldehydes | 6,7,8-Trisubstituted purines | nih.gov |

| Solid-Phase Pyrimidine | Polymer-supported pyrimidine | Various (for imidazole ring formation) | 1,7,8-Trisubstituted purines and 8-azapurines | colab.ws |

Stereoselective Synthesis Methodologies for Chiral Derivatives

The development of stereoselective methods for synthesizing chiral derivatives of purines is of significant interest, particularly for therapeutic applications where a specific enantiomer is often responsible for the desired biological activity. wikipedia.orgnumberanalytics.com For analogues of this compound, chirality is typically introduced via a substituent attached to the purine core, rather than rendering one of the ring atoms a stereocenter.

A primary strategy involves the coupling of the purine scaffold with chiral building blocks. The synthesis of purine conjugates with natural amino acids is a prominent example. nih.govmdpi.com One approach involves the nucleophilic substitution of a leaving group (e.g., chlorine at C6) on the purine ring with a chiral amino acid or a dipeptide. For instance, diastereomerically pure N-(purin-6-yl)dipeptides have been successfully synthesized by reacting 6-chloropurine (B14466) with the desired dipeptide nucleophile. nih.gov This method circumvents issues of racemization that can occur when using coupling agents like carbodiimides with N-(purin-6-yl)-α-amino acids. nih.gov

Enzymatic synthesis offers a powerful tool for achieving high stereoselectivity. Transglycosylation reactions catalyzed by recombinant nucleoside phosphorylases have been used to prepare purine arabinosides featuring chiral amino acid amides at the C6 position. mdpi.com This biocatalytic approach can provide excellent control over the stereochemistry of the final product.

The use of chiral auxiliaries represents another established methodology for directing stereochemical outcomes. wikipedia.orgyoutube.com A chiral auxiliary is an optically active group that is temporarily attached to a substrate to guide the stereoselective formation of a new chiral center. numberanalytics.com After the key stereoselective reaction, the auxiliary is removed. While less common for direct modification of the purine ring itself, this strategy is widely used in the synthesis of complex chiral side chains that are subsequently attached to the purine core. For example, camphorsultam has been used as a chiral auxiliary to asymmetrically construct core ring structures in natural product synthesis, a principle that can be applied to the synthesis of complex chiral substituents for purine analogues. wikipedia.org

| Methodology | Chiral Source | Example Application | Key Feature | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Chiral Dipeptides | Synthesis of (S,S)-N-(Purin-6-yl)dipeptides | Avoids racemization by pre-forming the chiral nucleophile | nih.gov |

| Enzymatic Synthesis | Nucleoside Phosphorylases | Synthesis of purine arabinosides with chiral C6-amino acid amides | High stereoselectivity via biocatalysis | mdpi.com |

| Chiral Auxiliary | Camphorsultam | Asymmetric synthesis of complex substituents | Temporary incorporation of a chiral group to direct stereochemistry | wikipedia.org |

Structure Activity Relationship Sar Investigations of 2,7 Dimethyl 1h Purin 6 7h One Derivatives

Systematic Modification of the 2,7-Dimethyl-1H-purin-6(7H)-one Core and its Impact on Biochemical Modulatory Effects

The systematic modification of the this compound core has been a key strategy in the exploration of its therapeutic potential. The purine (B94841) ring system offers multiple positions for substitution, allowing for a wide range of derivatives to be synthesized and evaluated. Research has shown that even minor modifications to the core can lead to significant changes in biological activity, transforming the molecule into a potent modulator of various cellular processes. nih.gov

Key positions for modification on the purine ring include the C2, C8, and N9 positions, in addition to the existing methyl groups at N1 and N7 in related xanthine (B1682287) structures. For the 2,7-dimethylpurinone core, the focus often lies on substitutions at the remaining viable positions to explore how these changes affect the molecule's interaction with biological targets. For instance, in the broader family of purine derivatives, substitutions at the C2, C6, and C9 positions have been extensively studied to develop agents with anticancer properties. nih.gov The introduction of different functional groups at these positions can influence the compound's ability to induce apoptosis in cancer cell lines. nih.gov

The synthesis of N7-substituted purines from imidazole (B134444) precursors is a documented method that allows for the creation of a library of derivatives for SAR studies. mdpi.com The yields of these synthetic steps can be influenced by the electronic nature of the substituents, as seen when an electron-withdrawing group like a cyano group dramatically decreases the yield of the final purine product. mdpi.com

The following table summarizes the impact of systematic modifications on the biochemical effects of generic purinone derivatives, illustrating the principles applied to the this compound scaffold.

Table 1: Impact of Core Modifications on Biochemical Effects of Purinone Derivatives

| Position of Modification | Type of Substituent | Observed Biochemical Effect | Reference |

|---|---|---|---|

| C2 | Aryl groups | Modulation of antitumor activity | nih.gov |

| C6 | Amino groups | Altered kinase inhibition profiles | nih.gov |

| N7 | Alkyl chains | Influence on receptor binding affinity | mdpi.com |

These systematic investigations are fundamental to understanding how the purinone scaffold can be optimized for specific biological activities, such as antagonizing receptors like the corticotropin-releasing factor 1 (CRF1) receptor, which is implicated in anxiety and depression. nih.gov

Analysis of Substituent Effects (e.g., Halogenation, Alkyl Chains, Heterocyclic Moieties)

The nature of the substituents introduced onto the this compound core plays a critical role in determining the resulting compound's biological activity. The electronic and steric properties of these substituents can significantly alter the molecule's interaction with its target.

Halogenation: The introduction of halogen atoms, such as chlorine, bromine, or fluorine, can enhance binding affinity through various mechanisms, including the formation of halogen bonds and increased hydrophobicity, which can favor interactions with nonpolar pockets in a binding site.

Alkyl Chains: The length and branching of alkyl chains can influence the compound's lipophilicity and its fit within a receptor's binding pocket. Longer or bulkier alkyl groups may increase van der Waals interactions but can also introduce steric hindrance if the binding pocket is constrained. In related pterin (B48896) derivatives, substitutions at the 2- and/or 3-positions were found to be important for their singlet oxygen scavenging activity. nih.gov

Computational studies on other heterocyclic systems, like TEMPO derivatives, have shown that the stability of the molecule is significantly influenced by electronic delocalization effects, which are in turn affected by the nature of the substituents. nih.gov These principles are transferable to the analysis of purinone derivatives, where electron-donating or electron-withdrawing groups can modulate the electronic distribution across the purine ring system.

Table 2: Effects of Different Substituent Types on Purinone Derivatives

| Substituent Type | Position | General Effect on Activity | Potential Interaction Type | Reference |

|---|---|---|---|---|

| Halogens (e.g., Cl, F) | C8 | Can increase potency | Halogen bonding, hydrophobic interactions | |

| Small Alkyl Chains (e.g., methyl, ethyl) | C2 | May enhance binding to hydrophobic pockets | Van der Waals forces | mdpi.com |

| Phenyl Ring | C2/C8 | Provides a scaffold for further substitution and can engage in pi-stacking | Aromatic interactions | nih.gov |

Spatial and Electronic Contributions to Molecular Recognition and Binding

The binding of a this compound derivative to its biological target is governed by a combination of spatial (steric) and electronic factors. The three-dimensional arrangement of atoms and the distribution of electron density across the molecule are critical for achieving a complementary fit with the binding site.

Spatial Contributions: The size and shape of the derivative must be compatible with the topology of the target's binding pocket. The methyl groups at the N2 and N7 positions of the core structure already impose certain spatial constraints. Further substitutions must be carefully chosen to optimize interactions without causing steric clashes. For example, in the development of PD-L1 inhibitors, the small molecule induces a dimerization of the target protein, creating a hydrophobic tunnel that is occupied by the inhibitor's core. acs.org This highlights the importance of shape complementarity.

Electronic Contributions: The electronic landscape of the molecule, characterized by its electrostatic potential, dictates the non-covalent interactions it can form. Key electronic contributions include:

Hydrogen Bonding: The oxygen atom at C6 and the nitrogen atoms within the purine ring can act as hydrogen bond acceptors, while N-H groups, if present, can act as donors. These interactions are highly directional and crucial for specific recognition.

Aromatic Interactions: The purine ring itself is aromatic and can participate in π-π stacking or π-cation interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site.

Cross-docking studies on similar purine-like compounds binding to targets like PfHsp90 have revealed the critical role of specific hydrogen bonds with residues such as aspartate and asparagine for recognition and binding. acs.org The analysis of bond critical points in computational models can also reveal the strength of hydrogen bonding interactions. nih.gov

Pharmacophore Modeling and Ligand-Based Design Principles Applied to Purin-6(7H)-ones

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.gov This approach is particularly valuable when the 3D structure of the target is unknown.

A pharmacophore model for purin-6(7H)-one derivatives would typically consist of a combination of features such as:

Hydrogen bond acceptors (e.g., the C6-carbonyl oxygen).

Hydrogen bond donors.

Hydrophobic centers (e.g., the methyl groups or other alkyl substituents).

Aromatic rings.

By aligning a set of active molecules and identifying their common features, a hypothesis about the necessary interactions for biological activity can be generated. youtube.com For instance, a pharmacophore model developed for 2,6,9-trisubstituted purine derivatives with anticancer activity identified aromatic centers, hydrogen bond acceptor/donor centers, and a hydrophobic area as key requirements. nih.gov Similarly, a model for inhibitors of PfHsp90, which can include purine-like scaffolds, was composed of one hydrogen bond donor, two hydrophobic groups, and two aromatic rings (DHHRR). acs.orgnih.gov

This model can then be used to virtually screen large compound libraries to find new molecules that fit the pharmacophore and are therefore likely to be active. acs.org Ligand-based drug design also involves developing Quantitative Structure-Activity Relationship (QSAR) models, which correlate the physicochemical properties of the molecules with their biological activities to predict the potency of newly designed compounds. nih.gov This integrated approach of pharmacophore modeling and QSAR helps guide the lead optimization process for developing novel and more effective therapeutics based on the purin-6(7H)-one scaffold. nih.govmdpi.com

Table 3: Common Pharmacophoric Features for Purinone-like Scaffolds

| Pharmacophore Feature | Corresponding Chemical Moiety | Role in Molecular Recognition | Reference |

|---|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl oxygen at C6, ring nitrogens | Forms directed interactions with H-bond donors in the target site | nih.govnih.gov |

| Hydrophobic Group | Methyl groups at C2, N7; other alkyl chains | Occupies nonpolar pockets, van der Waals interactions | nih.govnih.gov |

| Aromatic Ring | The purine ring system itself or aryl substituents | Pi-stacking with aromatic amino acid residues | nih.govnih.gov |

Molecular Interactions and Biochemical Mechanisms of 2,7 Dimethyl 1h Purin 6 7h One and Analogues

Enzymatic Activity Modulation and Inhibition Mechanisms

Sirtuin (SIRT1, SIRT2, SIRT3, SIRT5) Inhibitory Potency and Selectivity

Sirtuins (SIRTs), a class of NAD⁺-dependent histone deacetylases, are implicated in a wide range of biological processes, and their dysregulation is linked to various diseases, including cancer and neurodegenerative disorders. mdpi.comresearchgate.net Consequently, the development of small molecule inhibitors for sirtuins is an area of significant research interest. nih.govnih.gov Purine-based scaffolds have been explored for the development of sirtuin inhibitors.

While specific inhibitory data for 2,7-Dimethyl-1H-purin-6(7H)-one is not extensively detailed in the available literature, related purine (B94841) derivatives have shown activity against various sirtuin isoforms. For instance, compounds featuring an 8-mercapto-3,7-dihydro-1H-purine-2,6-dione core have been identified as pan-sirtuin inhibitors. mdpi.com The inhibitory profile of such compounds often depends on the specific substitutions on the purine ring.

The selectivity of sirtuin inhibitors is a critical aspect of their development. Some compounds exhibit dual inhibition of SIRT1 and SIRT2, such as salermide, sirtinol, and cambinol. mdpi.comnih.gov Cambinol, for example, inhibits human SIRT1 and SIRT2 with similar IC50 values of 56 µM and 59 µM, respectively, while showing weak to no activity against SIRT3 and SIRT5. nih.govnih.gov Other analogues have been developed to achieve selectivity for specific isoforms. For example, certain 3′-phenethyloxy-2-anilino benzamide analogues are potent and selective SIRT2 inhibitors with IC50 values in the sub-micromolar range, while showing minimal inhibition of SIRT1 and SIRT3. nih.gov

The mechanism of inhibition can vary. Nicotinamide, a natural sirtuin inhibitor, affects SIRT1, SIRT2, SIRT3, and SIRT5 with IC50 values ranging from 50 to 184 μM. nih.gov Other inhibitors, like EX-527, are highly potent and selective for SIRT1 and are understood to occupy the nicotinamide binding pocket of the enzyme. nih.govplos.org The development of bivalent inhibitors, which link a tripeptidic scaffold to another chemical entity, has also been explored to enhance potency and selectivity for SIRT1 over SIRT2 and SIRT3. researchgate.net

Table 1: Inhibitory Potency of Selected Sirtuin Inhibitors

| Compound | Target Sirtuin(s) | IC50 Value | Selectivity Profile |

|---|---|---|---|

| Nicotinamide | SIRT1, SIRT2, SIRT3, SIRT5 | 50-184 µM | Pan-inhibitor |

| Cambinol | SIRT1, SIRT2 | 56 µM (SIRT1), 59 µM (SIRT2) | Dual inhibitor, weak against SIRT5, inactive against SIRT3 |

| Sirtinol | SIRT1 | 40 µM | Inhibits SIRT1 and yeast Sir2 |

This table presents data for well-characterized sirtuin inhibitors to provide context for the potential activity of purine analogues.

Kinase (e.g., Aurora Kinase, PI3Kγ, EGFR, B-Raf, VEGFR-2) Modulatory Effects

The purine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to mimic the adenine (B156593) moiety of ATP and interact with the ATP-binding sites of various protein kinases. tandfonline.com Consequently, numerous purine derivatives have been investigated as kinase modulators for therapeutic applications, particularly in oncology. tandfonline.comnih.gov

Aurora Kinases: These are key regulators of mitosis, and their elevated levels are reported in many tumor types. tandfonline.com Purine derivatives have been designed as ATP-competitive inhibitors of Aurora kinases. tandfonline.com For example, theoretical studies have explored the potential of purine derivatives, such as those related to 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, as inhibitors of Aurora kinase. heteroletters.org Small molecule inhibitors targeting Aurora A kinase have been shown to be effective in reducing levels of oncoproteins like cMYC and MYCN, highlighting the therapeutic potential of this approach. nih.govacs.org The development of these inhibitors often involves structure-based drug design to target the DFG (Asp-Phe-Gly) motif within the kinase's ATP-binding site. nih.govacs.org

Phosphoinositide 3-kinases (PI3Ks): The PI3K pathway is crucial for cell growth, proliferation, and survival. The delta (δ) isoform of PI3K is a validated target in B-cell malignancies. bohrium.com Research has been conducted on 1,3,7-trisubstituted-8-aryl-3,7-dihydro-1H-purine-2,6-dione derivatives, which have shown inhibitory activity against PI3Kγ. heteroletters.org

While specific data for this compound are limited, the broader class of substituted purines demonstrates significant potential for modulating the activity of a wide range of kinases involved in cancer signaling.

Table 2: Modulatory Effects of Selected Purine Analogues on Kinases

| Compound Class | Target Kinase(s) | Effect |

|---|---|---|

| Amino-substituted purine derivatives | Aurora Kinases | Inhibition |

| 2-phenylbenzimidazole derivatives | CDK6, Aurora Kinase A | Dual Inhibition |

This table summarizes the effects of different classes of purine-related compounds on various kinases.

Ecto-5'-nucleotidase (CD73) Ligand-Protein Interactions

Ecto-5'-nucleotidase (CD73) is a cell-surface enzyme that plays a critical role in purinergic signaling by converting extracellular AMP to adenosine. nih.govnih.gov The resulting adenosine has immunosuppressive effects, and high CD73 expression in the tumor microenvironment is associated with cancer progression, making it a key target for cancer immunotherapy. plos.org

Purine analogues are known to interact with CD73. The enzyme hydrolyzes various 5'-nucleoside monophosphates, with a preference for AMP, but also processes GMP and IMP, albeit at a lower rate. nih.gov The binding of substrates and inhibitors to CD73 is highly dependent on interactions within the active site. Substrate binding relies significantly on hydrophobic interactions with the side chains of phenylalanine residues F417 and F500, which form an "adenine clamp". nih.govnih.gov

Inhibitors of CD73 often consist of non-hydrolysable ADP analogues, such as α,β-methylene-ADP (AOPCP). nih.govsci-hub.se Studies on AOPCP derivatives have shown that substitutions on the purine ring can significantly impact potency and binding mode. For instance, introducing small polar or lipophilic substituents at the 2-position of the purine ring can yield highly potent competitive inhibitors. sci-hub.se Depending on the size and nature of the substituent, these analogues can adopt variable binding modes within the active site. sci-hub.se Theoretical studies have also been employed to evaluate the potential interaction of various purine analogues with CD73, analyzing physicochemical properties like hydrogen bond donors (HBD) and acceptors (HBA) to predict binding affinity. heteroletters.org

Interactions with Nucleic Acids and Influence on RNA Structure/Function

Purine derivatives, due to their structural similarity to endogenous nucleobases, have the potential to interact with nucleic acids such as DNA and RNA. These interactions can occur through various mechanisms, including intercalation between base pairs, binding within the major or minor grooves, or stabilization of alternative secondary structures. Such interactions can modulate the structure and function of nucleic acids, thereby affecting fundamental cellular processes.

While specific studies detailing the interaction of this compound with nucleic acids are not prominent, the general principles of purine-nucleic acid interactions are well-established. Modified nucleobases can alter hydrogen-bonding patterns. acs.org For instance, substitutions on the purine ring can affect the stability of base pairs formed through Watson-Crick or Hoogsteen geometries, which are crucial for the static and dynamic functions of nucleic acids, respectively. acs.org

Elucidation of Intermolecular Forces (e.g., Hydrogen Bonds, π-π Stacking) in Binding

The binding of small molecules like this compound to their biological targets is governed by a combination of non-covalent intermolecular forces. The purine ring system is central to establishing these interactions.

Hydrogen Bonds: Hydrogen bonding is a critical non-covalent interaction for the stability of biomolecular complexes. acs.org The purine core of this compound contains nitrogen and oxygen atoms that can act as hydrogen bond acceptors, and N-H groups that can act as hydrogen bond donors. These functional groups can form specific hydrogen bonds with amino acid residues in the binding pocket of a protein, contributing significantly to binding affinity and specificity. For example, in kinase inhibitors, hydrogen bonds often form with the "hinge" region of the kinase, mimicking the interaction of ATP's adenine. tandfonline.com

General Biochemical Pathways and Metabolic Context for Related Purines

Purine metabolism is a fundamental biochemical process involving the synthesis and breakdown of purines, which are essential components of nucleic acids, coenzymes (e.g., NAD, Coenzyme A), and energy currency (e.g., ATP, GTP). utah.eduwikipedia.org These pathways can be broadly categorized into de novo synthesis, salvage pathways, and catabolism. nih.govreactome.org

De Novo Synthesis: The primary site of de novo purine synthesis is the liver. nih.gov This intricate pathway builds the purine ring from simple precursors, including amino acids (glycine, aspartate, glutamine), formate, and bicarbonate. slideshare.net The process begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) and culminates in the formation of the first nucleotide, inosine 5'-monophosphate (IMP). wikipedia.orgnih.gov IMP serves as a crucial branch point, from which AMP and GMP are synthesized through two distinct pathways. nih.gov

Salvage Pathways: In addition to de novo synthesis, cells can recycle purine bases (adenine, guanine, hypoxanthine) from the degradation of nucleic acids. nih.govslideshare.net These salvage pathways are energetically less demanding. Key enzymes like adenosine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) catalyze the conversion of free purine bases back into their corresponding nucleotides. nih.gov

Catabolism (Degradation): The breakdown of purine nucleotides ultimately leads to the production of uric acid. wikipedia.org AMP is typically converted to IMP and then to inosine, while GMP is converted to guanosine. utah.edu The nucleoside inosine is then broken down to hypoxanthine (B114508), and guanosine to guanine. wikipedia.org Both hypoxanthine and guanine are subsequently converted to xanthine (B1682287). Finally, the enzyme xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which is then excreted. wikipedia.orgnih.gov

A synthetic analogue like this compound exists within this metabolic context. Its structural similarity to natural purines like guanine and xanthine suggests it could potentially interact with the enzymes of these pathways, although its specific metabolic fate would require dedicated study.

Theoretical and Computational Chemistry Applications for 2,7 Dimethyl 1h Purin 6 7h One Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,7-Dimethyl-1H-purin-6(7H)-one. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) and Ab Initio Approaches

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. researchgate.netnih.gov While specific DFT and ab initio studies on this compound are not extensively documented in publicly available literature, the application of these methods to purine (B94841) derivatives is widespread. nih.govresearchgate.net

Density Functional Theory (DFT) has become a popular method due to its balance of accuracy and computational cost. researchgate.netnih.gov It is used to predict a wide array of properties, including molecular geometries, reaction energies, and spectroscopic data. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP, can provide optimized molecular structures and vibrational frequencies. researchgate.netdongguk.edu These calculations are crucial for confirming the stability of the molecule and for interpreting experimental spectroscopic data.

Ab initio methods , such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), are derived directly from theoretical principles without the inclusion of experimental data. usc.edunih.gov While computationally more demanding than DFT, they can offer higher accuracy for certain properties. usc.edu For purine systems, ab initio calculations have been employed to investigate ionization energies and the effects of intermolecular interactions. usc.edunih.gov A theoretical study on a similar purine alkaloid, 1,3-dimethylisoguanine, utilized the B3LYP/6-311++G(d,p) level of theory to optimize the geometries of the reactant, product, and transition state of a reaction. researchgate.net

The selection of the functional and basis set is a critical aspect of both DFT and ab initio calculations, as it directly impacts the accuracy of the results. For purine systems, basis sets like 6-31G(d) and larger ones such as 6-311++G(d,p) are commonly used to achieve reliable predictions. nih.govresearchgate.net

Molecular Electron Density Theory (MEDT) for Reaction Mechanisms

Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity, positing that the electron density distribution governs the course of a chemical reaction. mdpi.com MEDT analyzes the changes in electron density along a reaction pathway to elucidate the molecular mechanism. mdpi.com This theory moves beyond the traditional frontier molecular orbital (FMO) model by providing a more comprehensive picture of the electronic events during a reaction.

For this compound, MEDT could be applied to study its potential reactivity in various chemical transformations. By analyzing the electron density at the ground state and its changes along a reaction coordinate, researchers can predict the most likely reaction pathways, identify transition states, and understand the nature of bond formation and cleavage. This approach would be particularly useful in predicting the outcomes of, for example, electrophilic or nucleophilic substitution reactions involving the purine ring system. acs.org

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule. wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

| Computational Parameter | Significance for this compound |

| HOMO Energy | Indicates the electron-donating capability. A higher HOMO energy suggests a stronger nucleophile. |

| LUMO Energy | Indicates the electron-accepting capability. A lower LUMO energy suggests a stronger electrophile. |

| HOMO-LUMO Energy Gap (ΔE) | Reflects the chemical reactivity and stability. A smaller gap implies higher reactivity. |

This table is illustrative. The actual values for this compound would need to be determined through specific quantum chemical calculations.

Charge Distribution and Spin Density Mapping

The distribution of electron charge within a molecule is fundamental to its chemical behavior, influencing its polarity, solubility, and intermolecular interactions. Computational methods can generate a detailed map of the charge distribution in this compound. This is often visualized using a Molecular Electrostatic Potential (MEP) map, where different colors represent regions of varying electrostatic potential. bhu.ac.in Red areas typically indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). bhu.ac.in

Spin density mapping is particularly relevant when studying radical species or triplet states of a molecule. nih.gov If this compound were to be involved in a reaction that generates a radical intermediate, spin density calculations would pinpoint the location of the unpaired electron, which is crucial for predicting the subsequent reaction steps. For instance, in antioxidant studies, the spin density distribution on the oxygen of the corresponding radical is a key descriptor of its ability to inhibit chain reactions. nih.gov

Molecular Modeling and Dynamics Simulations of this compound and Ligand-Target Complexes

Molecular modeling and dynamics simulations are powerful tools for investigating the interactions of small molecules like this compound with biological macromolecules, such as proteins and nucleic acids. These methods can predict how the molecule might bind to a specific target and the stability of the resulting complex.

Molecular Docking for Binding Conformations and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a binding affinity or docking score. nih.govnih.govmdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds for their potential to bind to a specific biological target. dongguk.edunih.gov

For this compound, molecular docking studies could be performed to explore its potential as an inhibitor or modulator of various enzymes or receptors. The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The docking algorithm then samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding free energy.

The results of a molecular docking study can provide valuable insights into the binding mode of this compound, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the target protein. While specific docking results for this compound are not widely published, the general principles can be illustrated.

| Docking Parameter | Description | Relevance to this compound |

| Binding Affinity (kcal/mol) | An estimation of the strength of the interaction between the ligand and the target. More negative values typically indicate stronger binding. | Predicts the potential of this compound to act as a ligand for a specific biological target. |

| Binding Pose | The predicted three-dimensional orientation of the ligand within the binding site of the target. | Reveals the specific atoms and functional groups of this compound involved in key interactions. |

| Hydrogen Bonds | The formation of hydrogen bonds between the ligand and the protein, which are crucial for binding specificity and affinity. | Identifies which nitrogen and oxygen atoms in this compound can act as hydrogen bond donors or acceptors. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein. | The methyl groups and the purine ring of this compound can participate in such interactions. |

This table provides a general overview of the parameters obtained from molecular docking studies. The specific values and interactions for this compound would depend on the chosen biological target.

Conformational Analysis and Stability Studies

No specific studies on the conformational analysis and stability of this compound were found in the reviewed literature. This type of analysis would typically involve the use of computational methods to identify the most stable three-dimensional structures (conformers) of the molecule. By calculating the potential energy of different spatial arrangements of the atoms, researchers can determine the lowest energy and therefore most probable conformations. Such studies are crucial for understanding the molecule's shape, which in turn influences its biological activity and interactions with other molecules.

Prediction of Molecular Collisions and Dynamics

There is no available research on the prediction of molecular collisions and dynamics specifically for this compound. Molecular dynamics simulations are a powerful tool for studying the movement of atoms and molecules over time. These simulations can provide insights into how a molecule like this compound might behave in a biological system, including its interactions with proteins or other cellular components. Such studies would be valuable for predicting the compound's mechanism of action and potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) Studies

No Quantitative Structure-Activity Relationship (QSAR) studies specifically featuring this compound were identified. QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. iupac.org These models are used to predict the activity of new, untested compounds based on their structural features. iupac.org The development of a QSAR model for a class of compounds including this compound would require experimental data on the biological activity of a set of structurally related molecules.

In silico Pharmacokinetic and ADME Predictions of Molecular Behavior (e.g., Permeability via PAMPA)

Specific in silico predictions of the absorption, distribution, metabolism, and excretion (ADME) properties for this compound, including permeability assessments using models like the Parallel Artificial Membrane Permeability Assay (PAMPA), were not found in the available literature. In silico ADME predictions are crucial in the early stages of drug discovery to assess the druglikeness of a compound. nih.gov The PAMPA model, for instance, is a non-cell-based assay used to predict passive intestinal absorption. nih.govresearchgate.net While general methodologies for predicting permeability using QSAR and machine learning models exist, their specific application to this compound has not been reported. ebi.ac.ukresearchgate.net

Emerging Research Directions and Future Perspectives in 2,7 Dimethyl 1h Purin 6 7h One Science

Development of Novel and Efficient Synthetic Routes for Complex Analogues

The biological potential of purine (B94841) scaffolds is often unlocked through the synthesis of diverse analogues. For derivatives of 2,7-Dimethyl-1H-purin-6(7H)-one, research is moving beyond classical methods toward more sophisticated and efficient synthetic strategies capable of producing complex and precisely functionalized molecules.

A foundational approach involves the construction of the purine ring system from substituted imidazole (B134444) precursors. For instance, 7-substituted purines can be effectively synthesized from 4-aminoimidazole-5-carbaldehyde oximes, which are themselves derived from 4-nitroimidazole (B12731) through methods like the Vicarious Nucleophilic Substitution of Hydrogen (VNS). mdpi.com This allows for the introduction of various substituents at the N7 position.

Modern synthetic efforts are increasingly focused on creating structurally complex analogues designed to interact with specific biological targets. indexcopernicus.com Challenges, such as the poor nucleophilicity of certain precursors, are being addressed by exploring a range of reaction conditions, including microwave-assisted synthesis, which can accelerate reaction times and improve yields. nih.gov The choice of solvents, catalysts (e.g., p-toluenesulfonic acid, trifluoroacetic acid), and leaving groups is critical in optimizing these transformations. nih.gov

A key trend is the rational design of analogues where specific structural modifications are intended to enhance biological activity. For example, in the development of 6,7-disubstituted 7H-purine analogues as potential kinase inhibitors, a hydrophilic side chain was introduced at the 7th position to improve solvent interactions and optimize drug-like properties. indexcopernicus.com Similarly, research into other 7H-purine derivatives has shown that substituting a sulfonamide structure for an amide fragment can be crucial for enhancing inhibitory activities against protein kinases. nih.gov These studies underscore a strategic approach where synthesis is guided by a deep understanding of the target's structure and the desired molecular interactions.

Table 1: Overview of Synthetic Strategies for Purine Analogues This interactive table summarizes various synthetic methods applied in the creation of purine derivatives.

| Method | Precursor/Reagent | Key Features | Example Application | Reference |

|---|---|---|---|---|

| Ring Cyclization | 4-aminoimidazole derivatives | Builds the core purine scaffold. | Synthesis of N-7-substituted purines. | mdpi.com |

| Microwave-Assisted Synthesis | 6-chloro-purine derivatives, amines | Accelerates reactions, improves yields for challenging substitutions. | Synthesis of 2,6-diamino-substituted purines. | nih.gov |

| Rational Substitution | 7H-purine scaffold, various side chains | Introduces specific functionalities to target biological molecules like kinases. | Development of EGFR/HER2 dual kinase inhibitors. | indexcopernicus.com |

| SNAr Displacement | Fluoro-purine derivatives, amines | Efficiently introduces amine substituents onto the purine ring. | Synthesis of 7-deazapurine nucleoside analogues. | nih.gov |

| Functional Group Interconversion | 7H-purine-thioethers | Modifies existing analogues to explore structure-activity relationships. | Creation of sulfonamide derivatives from amide precursors. | nih.gov |

Comprehensive Mapping of Underexplored Biochemical Pathways and Targets

While the synthesis of this compound analogues is advancing, a full understanding of their biochemical interactions remains an area of active investigation. Research on structurally related compounds provides a roadmap for exploring potential pathways and molecular targets.

Analogues of 7H-purine have demonstrated significant activity as inhibitors of crucial cellular signaling pathways. A rationally designed series of 6,7-disubstituted 7H-purines was shown to potently inhibit both EGFR and HER2, two receptor tyrosine kinases heavily implicated in human breast cancer. indexcopernicus.com Other research has identified N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide derivatives as effective inhibitors of Akt1 and Abl tyrosine kinase, in addition to being angiogenesis inhibitors. nih.gov These findings suggest that the broader class of 7H-purin-6-one compounds could modulate protein kinase cascades, which are central to controlling cell growth, proliferation, and survival.

Beyond kinases, other enzyme families are also potential targets. Studies on 8-mercapto-3,7-dihydro-1H-purine-2,6-diones, which share the purine dione (B5365651) core, identified potent inhibitors of sirtuins (SIRT1, SIRT2, SIRT3, and SIRT5), a class of NAD+-dependent deacetylases involved in metabolism, DNA repair, and inflammation. mdpi.com This opens the possibility that this compound derivatives could also interact with epigenetic and metabolic regulatory enzymes.

Furthermore, the metabolic fate of these compounds is an underexplored area. The metabolism of related purines, such as the conversion of paraxanthine (B195701) to 1,7-dimethyluric acid, is known to be mediated by cytochrome P450 enzymes (CYP1A2 and CYP2A6). hmdb.ca A comprehensive mapping of how this compound is processed by metabolic enzymes is essential for understanding its complete biochemical profile.

Advanced Integrated Computational-Experimental Approaches for Structure-Function Elucidation

The elucidation of how a molecule's structure dictates its function is increasingly reliant on a synergistic combination of computational modeling and experimental validation. This integrated approach is proving invaluable in the study of purine derivatives.

Computational Modeling:

Quantum Chemistry: Density Functional Theory (DFT) calculations are employed to investigate the fundamental properties of purine analogues. For example, DFT has been used to determine the most stable prototropic tautomers (e.g., HN(9) vs. HN(7) forms) and their preferred conformations in different environments, such as in the gas phase or in various solvents. nih.gov This information is critical for understanding how the molecule will behave in a biological system.

Molecular Docking: This technique is a cornerstone of rational drug design, used to predict how a ligand will bind to the active site of a target protein. Docking studies have been instrumental in designing 7H-purine analogues as EGFR/HER2 inhibitors indexcopernicus.com and in establishing the binding mode of 8-mercapto-purine-diones within the acetyl-lysine binding site of SIRT3. mdpi.com

Experimental Validation: The predictions generated from computational models are then tested through a variety of experimental techniques.

Structure-Activity Relationship (SAR) Analysis: Synthesizing a series of related compounds and testing their biological activity allows researchers to confirm the importance of specific functional groups predicted by docking models. mdpi.com

Enzyme Kinetic Assays: These experiments determine the inhibitory potency (e.g., IC₅₀ values) of a compound against its target enzyme and can help elucidate the mechanism of inhibition. nih.govmdpi.com

Biophysical Techniques: Methods like Microscale Thermophoresis (MST) provide direct evidence of binding between a compound and its target protein, confirming the interaction predicted by docking. mdpi.com

Site-Directed Mutagenesis: By mutating specific amino acids in the protein's binding pocket and observing a loss of inhibitor activity, researchers can experimentally confirm the key interactions identified in docking simulations. mdpi.com

This iterative cycle, where computational predictions guide synthetic efforts and experimental results refine the computational models, accelerates the discovery of potent and selective molecules.

Implementation of High-Throughput Methodologies in Purin-6(7H)-one Research

To efficiently explore the vast chemical space of purine analogues and identify compounds with desired biological activities, high-throughput methodologies are essential. These approaches allow for the rapid synthesis and screening of large libraries of molecules.

The principles of high-throughput screening (HTS) involve miniaturized assays, often in 96- or 384-well plate formats, that can be automated to test thousands of compounds quickly. nih.govdundee.ac.uk For instance, HTS platforms have been developed to identify inhibitors of parasitic enzymes or protein synthesis. dundee.ac.ukresearchgate.net A typical HTS workflow for purine research would involve:

Library Generation: The creation of a large, diverse library of this compound analogues using combinatorial or parallel synthesis techniques. nih.gov

Primary Screening: Testing the entire library at a single concentration in a robust, target-based assay (e.g., a fluorescent assay measuring kinase activity). mdpi.comresearchgate.net The reliability of the assay is often quantified using statistical measures like the Z'-factor, with values above 0.5 indicating a high-quality assay. dundee.ac.uk

Hit Confirmation and Triage: Compounds that show activity ("hits") are re-tested to confirm their effect. Counter-screens are crucial at this stage to eliminate false positives, such as compounds that interfere directly with the assay technology (e.g., luciferase reporters) rather than the biological target. dundee.ac.uk

Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations to determine their potency (IC₅₀).

Table 2: High-Throughput Screening Platforms Relevant to Purine Research This interactive table outlines examples of HTS platforms and their key characteristics, demonstrating their applicability to discovering bioactive purine derivatives.

| Platform Type | Assay Principle | Format | Key Metric | Application Example | Reference |

|---|---|---|---|---|---|

| Enzyme Inhibition Assay | Fluorescence detection of enzyme activity (e.g., NADP+ reduction) | 384-well | IC₅₀ | Screening for inhibitors of P. falciparum G6PD::6PGL | researchgate.net |

| In Vitro Translation (IVT) Assay | Luciferase reporter translation in cell lysate | 384-well | Z'-factor | Identifying inhibitors of P. falciparum protein synthesis | dundee.ac.uk |

| Antibacterial Screening | Measurement of bacterial growth inhibition (MIC) | 96-well | MIC value | Screening libraries of tyrocidine analogues for antibacterial activity | nih.gov |

| Sirtuin Inhibition Assay | Fluorescent assay measuring deacetylation | 384-well | IC₅₀ | Discovering novel sirtuin inhibitors from a chemical library | mdpi.com |

By implementing these high-throughput strategies, researchers can systematically and efficiently navigate the complex structure-activity landscape of this compound and its analogues, significantly accelerating the pace of discovery.

Q & A

Q. What are the established synthetic routes for 2,7-Dimethyl-1H-purin-6(7H)-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of purine derivatives typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1: Start with 6-chloropurine as a precursor. React with methylating agents (e.g., methyl iodide) in polar aprotic solvents like DMF under controlled pH and temperature (e.g., 12 hours at room temperature) to introduce methyl groups at positions 2 and 7 .

- Step 2: Optimize stoichiometry (e.g., molar ratios of reagents) and catalyst selection. Nano-crystalline ZnO (7 mol%) has been used in analogous purine syntheses to enhance yield and reduce side reactions .

- Validation: Monitor reaction progress via TLC and purify via recrystallization (e.g., ethanol/water mixtures) .

Q. How can the crystal structure of this compound be characterized?

Methodological Answer: X-ray crystallography is the gold standard for structural confirmation:

-

Procedure: Grow single crystals by slow evaporation of DMF/methanol/water (1:1:1) .

-

Data Collection: Use CuKα radiation (λ = 1.54184 Å) with a diffractometer (e.g., Oxford Diffraction Gemini). Process data with CrysAlis Pro and refine using SHELXS-97 .

-

Key Parameters:

Parameter Expected Range (Based on Analogues) Space Group P21/n (monoclinic) or C2/c Unit Cell (Å) a = 7.7–24.9, b = 6.2–7.3, c = 17.7–22.0 β Angle (°) 96.8–120.9 Submit data to the Cambridge Crystallographic Data Centre (CCDC) for validation .

Q. What are the stability and storage requirements for this compound?

Methodological Answer:

- Stability: Avoid prolonged exposure to light, moisture, or high temperatures. Store in inert atmospheres (argon/nitrogen) at –20°C .

- Decomposition Risks: Monitor for color changes or precipitate formation, which may indicate hydrolysis or oxidation. Use FTIR or NMR to detect degradation products .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Use software like Gaussian or GROMACS to calculate electron density maps and reactive sites. For example, the IUPAC InChIKey (HCGHYQLFMPXSDU-UHFFFAOYSA-N) from analogues can guide parameterization .

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in methylation or halogenation reactions .

Q. How do steric and electronic effects of methyl substituents influence tautomeric equilibria in purine derivatives?

Methodological Answer:

- Experimental Approach: Compare NMR chemical shifts (¹H/¹³C) of 2,7-dimethyl derivatives with non-methylated analogues. For example, the 7-methyl group in 7-methyl-7H-purin-6-amine shifts the NH proton resonance downfield due to steric hindrance .

- Theoretical Modeling: Use density functional theory (DFT) to calculate tautomer energies. Methyl groups at positions 2 and 7 may stabilize the 7H tautomer over the 9H form by 2–3 kcal/mol .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

- Multi-Technique Validation:

- NMR: Assign peaks using 2D experiments (COSY, HSQC). For example, aromatic protons in purines typically resonate at δ 7.5–8.5 ppm .

- IR: Confirm functional groups (e.g., C=O stretch at ~1692 cm⁻¹ in analogous compounds) .

- Elemental Analysis: Ensure C/H/N ratios match theoretical values (e.g., C: 68.59%, H: 3.32% for brominated purines) .

Handling and Safety

Q. What safety protocols are recommended for handling methylated purines?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols .

- First Aid: For skin contact, wash with soap/water for 15 minutes. For eye exposure, rinse with saline solution and consult a physician .

- Waste Disposal: Neutralize acidic/basic residues before disposal. Do not release into waterways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.